Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as cyano, chlorophenyl, and diethylcarbamoylmethylsulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the cyano group to amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction of the cyano group results in amine derivatives .
Scientific Research Applications
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting cellular processes. Additionally, the compound’s various functional groups can interact with enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other 1,4-dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a common dihydropyridine core, they differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H28ClN3O3S |
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Molecular Weight |
510.0 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H28ClN3O3S/c1-4-31(5-2)22(32)17-35-26-20(16-29)23(19-14-10-11-15-21(19)28)24(27(33)34-6-3)25(30-26)18-12-8-7-9-13-18/h7-15,23,30H,4-6,17H2,1-3H3 |
InChI Key |
LPBIDTXPVSNZMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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